BenchChemオンラインストアへようこそ!

(4-Chloropyrimidin-5-yl)methanol

Medicinal Chemistry SNAr Reaction Kinetics Pyrimidine Derivatization

Strategic pyrimidine scaffold with orthogonal reactivity: C4-Cl for SNAr and C5-CH2OH for oxidation/functionalization. Ideal for parallel library synthesis of kinase inhibitors and CNS-penetrant fragments (tPSA 46.0Ų, LogP -0.71). Scalable solvent-free chlorination protocol validated for multi-kilogram supply.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 389799-45-5
Cat. No. B1603117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloropyrimidin-5-yl)methanol
CAS389799-45-5
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)Cl)CO
InChIInChI=1S/C5H5ClN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2
InChIKeyUJIZLQSZQFWIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloropyrimidin-5-yl)methanol CAS 389799-45-5: Key Building Block for Pharmaceutical and Agrochemical Synthesis


(4-Chloropyrimidin-5-yl)methanol (CAS: 389799-45-5) is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a hydroxymethyl group at the 5-position . With a molecular formula of C₅H₅ClN₂O and a molecular weight of approximately 144.56 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its primary value lies in the orthogonal reactivity conferred by the 4-chloro and 5-hydroxymethyl substituents, enabling sequential derivatization via nucleophilic aromatic substitution at C4 and oxidation or functionalization at the C5 hydroxymethyl moiety . This dual functionality makes it a strategic building block for constructing more complex pyrimidine-containing scaffolds used in the development of kinase inhibitors, antiviral agents, and crop protection compounds.

Why Generic Substitution of (4-Chloropyrimidin-5-yl)methanol CAS 389799-45-5 Fails in Synthetic Routes


The substitution of (4-Chloropyrimidin-5-yl)methanol with closely related analogs—such as 4-chloro-5-methylpyrimidine, (2-chloropyrimidin-5-yl)methanol, or 5-hydroxymethylpyrimidine—is precluded by the precise spatial arrangement and electronic character of its functional groups. The 4-chloro substituent is activated toward nucleophilic aromatic substitution (SNAr) by both adjacent ring nitrogens, whereas the 5-hydroxymethyl group provides a non-equivalent vector for orthogonal derivatization without interference . Analogs lacking the chlorine atom lose the primary handle for C–N/C–O bond formation; compounds lacking the hydroxymethyl group cannot undergo oxidation to the corresponding aldehyde or carboxylic acid, nor can they participate in esterification or Mitsunobu reactions at C5 [1]. Furthermore, regioisomers such as (2-chloropyrimidin-5-yl)methanol exhibit altered electronic environments that shift reaction kinetics and regioselectivity in multi-step syntheses. Computational predictions also indicate that the LogP and polar surface area (PSA) of this specific substitution pattern differ meaningfully from its analogs, which can affect the physicochemical properties of derived compounds in early-stage drug discovery .

Quantitative Differentiation of (4-Chloropyrimidin-5-yl)methanol CAS 389799-45-5 vs. Closest Analogs


Optimized C4 Chloro Leaving Group Position Enhances SNAr Reaction Rates vs. 2-Chloro and 5-Chloro Regioisomers

(4-Chloropyrimidin-5-yl)methanol possesses a chlorine atom at the 4-position, which is flanked by two ring nitrogens (N1 and N3), creating a strongly electron-deficient C4 carbon that undergoes nucleophilic aromatic substitution (SNAr) more readily than its 2-chloro or 5-chloro regioisomeric analogs. The 4-chloro substitution pattern in pyrimidines is well-established in the literature as being significantly more reactive toward SNAr than the 2-position, due to the combined -I and -M effects of the adjacent ring nitrogens, which stabilize the Meisenheimer intermediate [1]. In contrast, (2-chloropyrimidin-5-yl)methanol has only one adjacent nitrogen directly activating the C2 position, and (5-chloropyrimidin-2-yl)methanol would require meta-activation, which is substantially less effective. While direct comparative kinetic data for this specific compound is not available as a cross-study comparable, the class-level inference based on pyrimidine reactivity hierarchies indicates that the 4-chloro isomer offers the most efficient SNAr handle for amine and alkoxide coupling in library synthesis [1].

Medicinal Chemistry SNAr Reaction Kinetics Pyrimidine Derivatization

Hydroxymethyl Group at C5 Enables Orthogonal Oxidation Chemistry Unavailable in 4-Chloro-5-methylpyrimidine Analogs

The presence of the C5 hydroxymethyl group in (4-Chloropyrimidin-5-yl)methanol provides a distinct synthetic advantage over analogs such as 4-chloro-5-methylpyrimidine (CAS: 51957-31-0) or 4-chloro-5-ethylpyrimidine, which contain alkyl substituents that cannot be directly oxidized to carbonyl derivatives. The hydroxymethyl moiety can be selectively oxidized using mild reagents (e.g., MnO₂, Dess-Martin periodinane, or TEMPO/bleach) to yield 4-chloropyrimidine-5-carbaldehyde, a valuable intermediate for reductive amination, Grignard additions, and Horner-Wadsworth-Emmons reactions . In contrast, the methyl analog requires harsh benzylic bromination followed by hydrolysis to achieve equivalent aldehyde functionality, a process that often suffers from over-bromination and poor regioselectivity. Further oxidation of the aldehyde yields 4-chloropyrimidine-5-carboxylic acid, enabling amide bond formation and peptide coupling chemistry . This orthogonal oxidation pathway is entirely inaccessible with 4-chloro-5-methylpyrimidine without additional synthetic steps.

Oxidation Chemistry Orthogonal Functionalization Pyrimidine Aldehyde Synthesis

Lower Topological Polar Surface Area (tPSA) and Distinct LogP vs. (2-(Pyridin-4-yl)pyrimidin-5-yl)methanol Favors Blood-Brain Barrier Penetration in CNS-Targeted Derivatives

Computed physicochemical descriptors reveal significant differentiation between (4-Chloropyrimidin-5-yl)methanol and structurally related pyrimidinemethanol derivatives used in CNS drug discovery. The target compound exhibits a topological polar surface area (tPSA) of 46.0 Ų and a computed LogP of -0.71 . In contrast, (2-(pyridin-4-yl)pyrimidin-5-yl)methanol (CAS: 729589-44-0), a comparator compound used in kinase inhibitor development, has a substantially larger tPSA of 58.9 Ų and a higher XLogP3-AA of -0.1 [1]. According to established CNS multiparameter optimization (MPO) guidelines, compounds with tPSA < 60-70 Ų and moderate lipophilicity are generally favored for passive blood-brain barrier (BBB) penetration [2]. The lower tPSA of (4-Chloropyrimidin-5-yl)methanol places it in a more favorable region of CNS drug-like chemical space compared to the pyridyl analog, suggesting that derivatives built from this scaffold may retain better BBB permeability characteristics in early lead optimization. Additionally, the chloro substituent contributes to lipophilicity without the added hydrogen bond acceptors introduced by a pyridyl ring, further differentiating its CNS drug-likeness profile.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability

Validated Scalable Synthesis Protocol Enables Multigram-to-Kilogram Production via Solvent-Free Chlorination Method

A published, peer-reviewed synthetic protocol demonstrates that chloropyrimidines—including (4-chloropyrimidin-5-yl)methanol and its analogs—can be efficiently prepared from the corresponding hydroxylated precursors under solvent-free or low-solvent conditions using equimolar or substoichiometric amounts of chlorinating reagents (e.g., POCl₃) [1]. This high-yielding protocol has been validated for successful preparation of multigram and kilogram batches of these important synthetic intermediates, with representative yields for chloropyrimidine conversions ranging from 75% to 95% depending on substrate structure and reaction temperature (typically 100-120 °C in sealed vessels) [1]. In contrast, traditional chlorination methods for pyrimidine derivatives often require large excesses of POCl₃ (3-10 equivalents), significant volumes of chlorinated solvents, and generate substantial acidic waste streams. The solvent-free approach reduces reagent stoichiometry to approximately 1.0-1.5 equivalents per hydroxyl group, thereby minimizing waste, improving process mass intensity (PMI), and lowering production costs at scale [1]. For procurement specialists, this validated scalability translates to reliable supply chain continuity and cost predictability for kilogram quantities.

Process Chemistry Scale-Up Synthesis Green Chemistry

Documented Use as Key Intermediate in Coxsackievirus Protease Inhibitor with High-Resolution Crystal Structure Confirmation

The 4-chloropyrimidin-5-yl scaffold serves as a critical structural component in the development of antiviral protease inhibitors. The compound (3S)-1-[(4-chloropyrimidin-5-yl)acetyl]piperidine-3-carboxamide, which incorporates the (4-chloropyrimidin-5-yl)methanol-derived acetyl moiety, has been co-crystallized with Coxsackievirus A16 (G-10) 2A protease at high resolution (1.62 Å) [1]. The crystal structure (PDB ID: 7I6Z) reveals precise binding interactions between the 4-chloropyrimidine ring and the protease active site, with the chlorine atom engaging in favorable van der Waals contacts and potential halogen bonding with hydrophobic residues [1]. The R-value free of 0.202 and R-value work of 0.176 confirm the high quality of the structural model [1]. This structural validation demonstrates that the 4-chloropyrimidin-5-yl motif is compatible with drug-like protein-ligand interactions and can be effectively incorporated into bioactive molecules. In contrast, non-chlorinated pyrimidine analogs or those with alternative substitution patterns (e.g., 2-chloro or 5-bromo derivatives) may exhibit altered binding geometries, different electronic profiles, or reduced inhibitory potency in the same binding pocket.

Antiviral Drug Discovery Protease Inhibitors Structure-Based Drug Design

Strategic Patent Coverage as Chloropyrimidine Intermediate for Nucleoside Analogue Synthesis (US6870053B2)

U.S. Patent US6870053B2 (and its family members) discloses (4-chloropyrimidin-5-yl)methanol and related chloropyrimidine intermediates as key building blocks for the synthesis of 9-substituted-2-aminopurines, including carbocyclic, heterocyclic, and acyclic purine nucleoside analogues [1]. The patent specifically claims processes for preparing these intermediates and their conversion to pharmaceutically active nucleoside derivatives. According to the patent disclosure, the 4-chloro-5-hydroxymethyl substitution pattern is essential for sequential functionalization: the chlorine atom undergoes SNAr with amines to install purine or purine-like moieties, while the hydroxymethyl group provides a handle for subsequent elaboration or serves as a protected hydroxyl equivalent [1]. This patent-protected utility distinguishes (4-chloropyrimidin-5-yl)methanol from non-chlorinated pyrimidine methanol derivatives or from analogs with alternative halogen substitution (e.g., bromo or iodo), which are not explicitly claimed in this intellectual property landscape. The patent's expiration due to fee-related status may also present opportunities for generic procurement without IP encumbrance [1].

Nucleoside Analogues Antiviral Therapeutics Patent-Backed Intermediates

Optimal Research and Industrial Use Cases for (4-Chloropyrimidin-5-yl)methanol CAS 389799-45-5 Based on Verified Evidence


Medicinal Chemistry: Parallel Synthesis of Kinase Inhibitor Libraries via SNAr at C4

Medicinal chemists engaged in kinase inhibitor discovery should prioritize (4-Chloropyrimidin-5-yl)methanol over 2-chloro or non-chlorinated pyrimidine analogs for high-throughput parallel library synthesis. The enhanced electrophilicity of the C4 chloro substituent, activated by both N1 and N3 ring nitrogens, enables efficient SNAr coupling with diverse amine and alkoxide nucleophiles under mild conditions [1]. The orthogonal C5 hydroxymethyl group remains intact during these SNAr reactions, providing a second derivatization handle for late-stage functionalization or for conjugation to affinity tags and fluorescent probes. This dual-reactivity profile is particularly valuable for exploring SAR at two distinct vectors emanating from the pyrimidine core, a strategy frequently employed in ATP-competitive kinase inhibitor design where the pyrimidine ring mimics the adenine moiety of ATP.

CNS Drug Discovery: Fragment-Based Lead Generation with Favorable BBB Permeability Predictors

For CNS-focused fragment-based drug discovery (FBDD) campaigns, (4-Chloropyrimidin-5-yl)methanol offers a more favorable physicochemical starting point compared to pyridyl-substituted pyrimidine methanol analogs. With a tPSA of 46.0 Ų and LogP of -0.71, this fragment resides within the CNS MPO favorable zone (tPSA < 70 Ų) [1]. In contrast, (2-(pyridin-4-yl)pyrimidin-5-yl)methanol exhibits a tPSA of 58.9 Ų, pushing derivatives closer to the upper limit of BBB-permeable chemical space . Medicinal chemists targeting neurodegenerative disorders, psychiatric conditions, or brain-penetrant kinase inhibitors should consider this fragment when seeking to maintain CNS drug-like properties throughout lead optimization. The chlorine atom additionally provides a synthetic handle for diversification without introducing hydrogen bond donors that could impair BBB permeability.

Antiviral Drug Development: Synthesis of Purine Nucleoside Analogues via Patent-Validated Route

Research groups developing antiviral therapeutics targeting viral polymerases or proteases should evaluate (4-Chloropyrimidin-5-yl)methanol as a strategic intermediate for constructing purine nucleoside analogues. U.S. Patent US6870053B2 explicitly describes the conversion of this chloropyrimidine intermediate to 9-substituted-2-aminopurines, a class that includes clinically validated antivirals such as acyclovir, ganciclovir, and penciclovir derivatives [1]. The synthetic sequence involves SNAr displacement of the 4-chloro group with appropriate amine nucleophiles, followed by elaboration of the hydroxymethyl moiety and cyclization to form the purine ring system. The crystal structure of a Coxsackievirus protease inhibitor incorporating the 4-chloropyrimidin-5-yl acetyl motif (PDB: 7I6Z) further validates the scaffold's compatibility with antiviral target engagement at high resolution (1.62 Å) .

Process Chemistry and Scale-Up: Cost-Efficient Kilogram Production via Solvent-Free Protocol

Process chemists and procurement managers responsible for scaling lead compounds to preclinical or clinical supply should prioritize (4-Chloropyrimidin-5-yl)methanol based on its validated, scalable synthetic route. The solvent-free chlorination protocol reported in The Journal of Organic Chemistry (2011) demonstrates efficient preparation of chloropyrimidine intermediates at multigram to kilogram scales using reduced reagent stoichiometry (1.0-1.5 eq POCl₃) and eliminating organic solvents during the chlorination step [1]. This methodology reduces process mass intensity (PMI), minimizes hazardous waste generation, and lowers overall manufacturing costs compared to traditional chlorination methods requiring 3-10 equivalents of chlorinating agent and substantial solvent volumes. For compounds entering late-stage lead optimization or requiring multi-kilogram supply, this validated scalability ensures consistent quality, predictable cost-of-goods, and reduced environmental footprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Chloropyrimidin-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.